molecular formula C9H13BrN2 B1394443 3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine CAS No. 1287217-31-5

3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine

Cat. No. B1394443
M. Wt: 229.12 g/mol
InChI Key: CAZAWBMVQUOTOG-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine is an organic compound that belongs to a class of heterocyclic compounds known as imidazoles. It is a white crystalline solid with a molecular weight of 273.2 g/mol. 3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine has a variety of applications in the fields of organic synthesis and medicinal chemistry. It is used as a starting material for the synthesis of a variety of heterocyclic compounds, such as 2-amino-3-bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine, which has been studied for its potential therapeutic applications.

Scientific Research Applications

  • Synthesis Techniques :

    • A novel approach for synthesizing hexahydroimidazo[1,2-a]quinolines, which are structurally related to 3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine, has been developed. This process involves a domino ring-opening cyclization (DROC) protocol, which shows high yields and excellent stereoselectivity (Pradhan et al., 2020).
  • Structural Analyses :

    • The structure of certain derivatives related to 3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine has been determined by techniques like single-crystal X-ray diffraction. These compounds have shown potential biological activities, including immunosuppressive and immunostimulatory effects (Abdel‐Aziz et al., 2011).
  • Biological Activities :

    • Various bromo-substituted benzimidazole derivatives, which are structurally similar to 3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine, have been synthesized and evaluated for their antimicrobial and anti-tubercular activities. Some of these compounds demonstrated significant activities against various pathogens (Shingalapur et al., 2009).
  • Chemical Properties and Reactions :

    • The synthesis of compounds like 4-bromo-3,5-dihydroxybenzoic Acid, which are key intermediates for various chemical reactions, could provide insights into the properties and reactions of 3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine (Dong-fang, 2000).
  • Application in Drug Synthesis :

    • 3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine or its derivatives could be involved in the synthesis of drugs with analgesic and anti-inflammatory properties, as seen in similar structures like 7-azaindazole chalcone derivatives (Chamakuri et al., 2016).

properties

IUPAC Name

3-bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c10-8-7-11-9-5-3-1-2-4-6-12(8)9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZAWBMVQUOTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN2C(=NC=C2Br)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801207536
Record name Imidazo[1,2-a]azocine, 3-bromo-5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine

CAS RN

1287217-31-5
Record name Imidazo[1,2-a]azocine, 3-bromo-5,6,7,8,9,10-hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287217-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]azocine, 3-bromo-5,6,7,8,9,10-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801207536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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